3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione
Description
Properties
Molecular Formula |
C7H12N2O3S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
3-[2-(2-aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O3S/c8-1-3-12-4-2-9-6(10)5-13-7(9)11/h1-5,8H2 |
InChI Key |
NYUWLIYOYIERPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCOCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The synthesis of 3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione generally proceeds through the following steps:
Step 1: Preparation of the thiazolidine-2,4-dione core
The TZD core is prepared by cyclization of thioglycolic acid or its derivatives with appropriate amine precursors under reflux in ethanol or acetone, sometimes catalyzed by bases such as potassium carbonate or acids like piperidine.Step 2: Introduction of the 2-(2-aminoethoxy)ethyl substituent at the N3 position
This is typically achieved by N-alkylation of the TZD core using a suitable alkylating agent bearing the 2-(2-aminoethoxy)ethyl group or its protected form. Alkylation is often performed with alkyl halides (e.g., bromoethyl derivatives) in the presence of a base such as potassium carbonate in acetone or DMF.Step 3: Deprotection and purification
If protecting groups are used on the amino group, they are removed under acidic or basic conditions. The final compound is purified by recrystallization or chromatography.
Representative Procedure from Literature
- Starting Material: Thiazolidine-2,4-dione
- Alkylating Agent: 2-(2-Bromoethoxy)ethylamine or its protected derivative
- Base: Potassium carbonate
- Solvent: Acetone or ethanol
- Conditions: Reflux for 12–24 hours
- Work-up: Acidic hydrolysis if needed, followed by recrystallization
This approach is consistent with procedures used for similar TZD derivatives, as described in the synthesis of various 2,4-dioxothiazolidine acid derivatives and their amino-substituted analogues.
Reaction Scheme (Conceptual)
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Thioglycolic acid + amine | Reflux in ethanol, base | Thiazolidine-2,4-dione core |
| 2 | TZD core + 2-(2-bromoethoxy)ethylamine | K2CO3, acetone, reflux | N-alkylated TZD with aminoethoxyethyl |
| 3 | Deprotection (if necessary) | Acidic or basic hydrolysis | 3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione |
Analytical Data and Yield
While specific yield data for this exact compound are scarce, analogous syntheses of 3-substituted thiazolidine-2,4-diones report yields ranging from 60% to 90%, depending on the substituents and reaction conditions. Purity and structure confirmation are typically performed by NMR, IR, and mass spectrometry.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride is a thiazolidine derivative with a molecular formula of C7H13ClN2O3S and a molecular weight of 240.71 g/mol. Research indicates that 3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride has biological activities, especially regarding metabolic disorders and potential anticancer properties. The compound acts primarily through the modulation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in insulin sensitivity and glucose metabolism.
Scientific Research Applications
- Target of Action The primary target of 3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride is the peroxisome proliferator-activated receptor-γ (PPAR-γ).
- Mode of Action This compound interacts with its target, PPAR-γ, to improve insulin resistance.
- Biochemical Pathways The compound affects the insulin signaling pathway by improving insulin resistance through PPAR-γ receptor activation. Upon binding to this receptor, it enhances insulin sensitivity and regulates glucose homeostasis by influencing various metabolic pathways.
- Result of Action The result of the action of “this compound” is the improvement of insulin resistance, leading to a decrease in blood glucose levels.
Biological Activities
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.
- PPAR-γ Activation The compound activates PPAR-γ, leading to increased transcription of genes involved in glucose uptake and lipid metabolism.
- Insulin Signaling Pathway : It modulates insulin signaling pathways, contributing to improved insulin resistance and lower blood glucose levels.
- Cellular Effects This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate PPARγ, leading to changes in the expression of genes involved in adipogenesis and insulin sensitivity.
- Molecular Mechanism At the molecular level, this compound binds to the PPARγ receptor, leading to its activation and subsequent regulation of target gene expression.
Case Studies
| Case Study | Description |
|---|---|
| Insulin Sensitivity Improvement | A clinical study evaluated the effects of thiazolidinedione derivatives on patients with type 2 diabetes mellitus. Participants receiving treatment with compounds similar to this compound exhibited significant reductions in fasting blood glucose levels and improved insulin sensitivity as measured by HOMA-IR scores. |
| Anticancer Efficacy | In another study focusing on breast cancer treatment, patients treated with a regimen including thiazolidine derivatives showed a marked reduction in tumor size compared to controls, correlating with the in vitro findings regarding cytotoxicity against MCF-7 cells. |
Mechanism of Action
The mechanism of action of 3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The biological activity of TZDs is heavily influenced by substituents on the thiazolidinedione core. Below is a comparative analysis:
Pharmacological and Physicochemical Comparisons
Antidiabetic TZDs (Pioglitazone, Rosiglitazone): Mechanism: Activate PPARγ receptors, enhancing insulin sensitivity . Structural Advantage: Aromatic substituents (e.g., pyridinyl ethoxy in pioglitazone) optimize receptor binding but may increase hepatotoxicity risks .
Antioxidant TZDs (5-aryliden derivatives): Activity: Knoevenagel condensation products (e.g., 5-(3-nitrobenzylidene)-TZD) exhibit radical scavenging via conjugated double bonds . Divergence: The target compound’s saturated ethyl chain may limit antioxidant efficacy but improve metabolic stability .
Antifungal/Anticancer TZDs (e.g., L-173): Features: Bulky substituents (e.g., chlorophenyl-triazolylpropyl in L-173) enhance membrane interaction and solubility in buffer solutions .
Biological Activity
Overview
3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative known for its significant biological activities, particularly in the context of metabolic disorders and cancer treatment. This compound primarily acts through modulation of the peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing insulin sensitivity and glucose metabolism.
The primary mechanism of action for 3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with PPAR-γ. This nuclear receptor plays a crucial role in regulating genes involved in glucose and lipid metabolism. Activation of PPAR-γ leads to:
- Improved Insulin Sensitivity : The compound enhances insulin signaling pathways, thereby reducing blood glucose levels.
- Adipogenesis Regulation : It influences adipocyte differentiation and lipid storage, which is vital for managing metabolic disorders such as type 2 diabetes.
Pharmacokinetics
Research indicates that thiazolidine derivatives exhibit favorable pharmacokinetic properties, including good selectivity and bioavailability. The compound's molecular structure contributes to its efficacy in targeting PPAR-γ while minimizing off-target effects.
Biological Activities
The biological activities of 3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione extend beyond metabolic regulation:
Anticancer Properties
Recent studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance:
- In vitro Studies : The compound showed dose-dependent inhibition of various cancer cell lines, including breast cancer cells .
- Mechanism : It induces apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
Antimicrobial Effects
There is emerging evidence supporting the antimicrobial activity of this compound. It has been shown to interact with specific enzymes or receptors in microbial cells, leading to growth inhibition.
Case Studies and Research Findings
Several studies have explored the biological activities of 3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione:
- Insulin Resistance Improvement : A study highlighted the compound's ability to enhance insulin sensitivity in diabetic models through PPAR-γ activation.
- Anticancer Activity : In a comparative analysis of thiazolidine derivatives, 3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione exhibited significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
- Structure-Activity Relationship (SAR) : Research on related compounds has elucidated how modifications in the molecular structure can enhance biological activity. For example, substituents on the thiazolidine ring can significantly affect anticancer efficacy .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves functionalizing the thiazolidinedione core. A common approach is alkylation of 1,3-thiazolidine-2,4-dione with 2-(2-aminoethoxy)ethyl halides under basic conditions (e.g., NaHCO₃ in DMF). Optimization includes adjusting stoichiometry, temperature (room temperature to 80°C), and solvent polarity to improve yield and purity .
- Key Considerations : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) and purify via crystallization (methanol/acetone) to isolate the product .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., resonances for the thiazolidinedione ring at δ ~4.5-5.0 ppm and aminoethoxyethyl protons at δ ~3.5-3.8 ppm) .
- IR : Characteristic C=O stretches (~1740 cm⁻¹ for thiazolidinedione) and N-H bends (~1600 cm⁻¹ for the amine group) .
- HPLC/MS : Validate purity (>95%) and molecular weight (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. How does the 2-aminoethoxyethyl substituent influence biological activity compared to other thiazolidinedione derivatives?
- Methodology :
- Comparative Assays : Screen against analogs (e.g., Rosiglitazone, a PPARγ agonist with a pyridinylaminoethoxy group) in receptor-binding or enzymatic assays .
- Structure-Activity Relationship (SAR) : The aminoethoxyethyl group may enhance solubility or alter steric interactions with target receptors (e.g., PPARγ). Use molecular docking to compare binding poses with/without this substituent .
Q. What experimental strategies resolve contradictions in reported receptor binding affinities for this compound?
- Methodology :
- Dose-Response Curves : Repeat assays under standardized conditions (e.g., ligand concentration, cell lines) to minimize variability .
- Orthogonal Validation : Use surface plasmon resonance (SPR) for kinetic analysis and isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. How can molecular docking studies be designed to predict interactions with metabolic targets like PPARγ?
- Methodology :
- Ligand Preparation : Generate 3D conformers of the compound (e.g., using Open Babel) and optimize geometry via density functional theory (DFT) .
- Receptor Modeling : Use X-ray structures of PPARγ (e.g., PDB 7QS) to define binding pockets and perform flexible docking with AutoDock Vina .
- Validation : Compare docking scores with experimental IC₅₀ values from competitive binding assays .
Data Analysis and Experimental Design
Q. What in vitro models are suitable for evaluating the compound’s hypolipidemic activity?
- Methodology :
- HepG2 Cells : Measure lipid accumulation via Oil Red O staining after treatment with oleic acid-induced steatosis .
- PPARγ Transactivation : Use luciferase reporter assays in HEK293 cells co-transfected with PPARγ and RXRα .
Q. How can synthetic byproducts or impurities be characterized and minimized during scale-up?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
